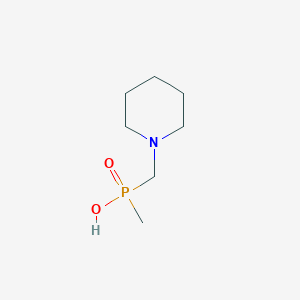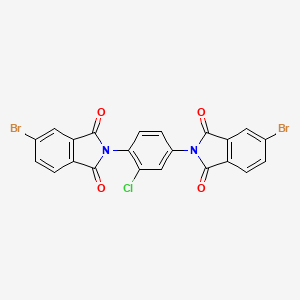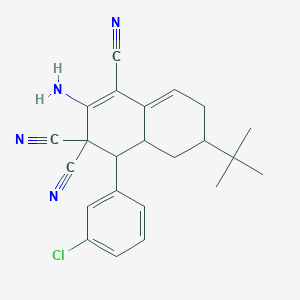![molecular formula C27H18F4N2O3 B11107063 N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide)](/img/structure/B11107063.png)
N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide): is a synthetic organic compound characterized by the presence of two difluorobenzamide groups attached to a central phenylene ring, which is further substituted with a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide) typically involves a multi-step process:
Formation of the Central Phenylene Ring: The central 1,3-phenylene ring is synthesized through a series of aromatic substitution reactions.
Attachment of the 2-Methylphenoxy Group: The 2-methylphenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with a methyl-substituted halide under basic conditions.
Introduction of Difluorobenzamide Groups: The final step involves the formation of the difluorobenzamide groups through an amide coupling reaction. This is achieved by reacting the amine groups on the phenylene ring with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N,N’-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The phenoxy and phenylene groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
N,N’-[5-(2-methoxyphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide): Similar structure but with a methoxy group instead of a methyl group.
N,N’-[5-(2-chlorophenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide): Similar structure but with a chloro group instead of a methyl group.
Uniqueness: The presence of the 2-methylphenoxy group in N,N’-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,5-difluorobenzamide) imparts unique steric and electronic properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C27H18F4N2O3 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
N-[3-[(2,5-difluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]-2,5-difluorobenzamide |
InChI |
InChI=1S/C27H18F4N2O3/c1-15-4-2-3-5-25(15)36-20-13-18(32-26(34)21-10-16(28)6-8-23(21)30)12-19(14-20)33-27(35)22-11-17(29)7-9-24(22)31/h2-14H,1H3,(H,32,34)(H,33,35) |
InChI Key |
AAVPLZGAGXQAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)NC(=O)C3=C(C=CC(=C3)F)F)NC(=O)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4H-1,2,4-Triazol-4-YL)-1-{3-[(E)-[(4H-1,2,4-triazol-4-YL)imino]methyl]phenyl}methanimine](/img/structure/B11106993.png)
![4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11107000.png)
![N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide](/img/structure/B11107004.png)
![7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B11107016.png)

![N'-[(1E)-1-(3-hydroxy-1-oxo-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11107020.png)
![ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11107028.png)
![4-{[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B11107049.png)
![(4R,4aS)-2-amino-4-[4-(propan-2-yl)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B11107057.png)

![N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11107061.png)

![3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11107069.png)
![Dimethyl 4,4'-[(1,9-dioxononane-1,9-diyl)diimino]dibenzoate](/img/structure/B11107075.png)
